benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

Synthetic Organic Chemistry Process Development Tetrahydropyridopyrimidine Intermediates

Benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS 190906-91-3) is a N‑benzyloxycarbonyl (Cbz)‑protected 2‑methyl‑4‑oxo‑1,2,3,4‑tetrahydropyridine derivative. It functions as a key intermediate in the preparation of tetrahydropyridopyrimidines and related heterocyclic scaffolds.

Molecular Formula C14H15NO3
Molecular Weight 245.27 g/mol
CAS No. 190906-91-3
Cat. No. B1279832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
CAS190906-91-3
Molecular FormulaC14H15NO3
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESCC1CC(=O)C=CN1C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H15NO3/c1-11-9-13(16)7-8-15(11)14(17)18-10-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3
InChIKeyCZZXYDLQRNIZGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS 190906-91-3) for Scalable Tetrahydropyridopyrimidine Synthesis


Benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS 190906-91-3) is a N‑benzyloxycarbonyl (Cbz)‑protected 2‑methyl‑4‑oxo‑1,2,3,4‑tetrahydropyridine derivative. It functions as a key intermediate in the preparation of tetrahydropyridopyrimidines and related heterocyclic scaffolds. The compound is characterized by a molecular formula of C₁₄H₁₅NO₃, a molecular weight of 245.27 g/mol, and computed physicochemical descriptors including an XLogP3‑AA of 1.7 and a rotatable bond count of 3 [REFS‑1]. It is commercially supplied as a colorless oil with a typical purity of 95‑98% and requires storage at 2–8 °C [REFS‑2].

Why Benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate Cannot Be Replaced by tert-Butyl or Ethyl Analogs


Generic substitution with tert‑butyloxycarbonyl (Boc) or ethyl carbamate‑protected analogs fails because the Cbz group in this compound provides a unique balance of stability under acidic conditions and facile hydrogenolytic removal that is essential for subsequent regioselective transformations. The 2‑methyl substitution on the dihydropyridine ring further directs the stereochemical outcome of downstream reactions. Prior art processes for tetrahydropyridopyrimidines using alternative N‑protected piperidones or dihydropyridines have suffered from overall yields as low as ∼1.5% due to poor regioselectivity and multiple low‑yielding steps [REFS‑1]. In contrast, the specifically designed Cbz‑2‑methyl‑4‑oxo‑dihydropyridine scaffold enables a more convergent, high‑yielding route.

Quantitative Differentiation: Benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate vs. Closest Analogs


Superior Synthetic Yield: 90% vs. Tert‑Butyl Analog (211.26 g/mol)

In a 5‑L scale process, benzyl 2‑methyl‑4‑oxo‑3,4‑dihydropyridine‑1(2H)‑carboxylate was prepared from 4‑methoxypyridine and benzyl carbonochloridate with methylmagnesium chloride, achieving an isolated yield of 90% and a purity of 94.98% as a colorless oil [REFS‑1]. In contrast, the tert‑butyl analog (tert‑butyl 2‑methyl‑4‑oxo‑3,4‑dihydropyridine‑1(2H)‑carboxylate, MW 211.26) is typically obtained in lower yields (55–91%) under comparable conditions, with purity often not reported [REFS‑2]. This direct comparison demonstrates a consistent, high‑yielding process for the benzyl ester that is critical for cost‑effective scale‑up.

Synthetic Organic Chemistry Process Development Tetrahydropyridopyrimidine Intermediates

Optimized Physical Form: Colorless Oil vs. Solid Ethyl Analog (CAS 184368‑83‑0)

Benzyl 2‑methyl‑4‑oxo‑3,4‑dihydropyridine‑1(2H)‑carboxylate is obtained as a colorless oil (density 1.193 g/cm³) with a predicted boiling point of 385.7 ± 42.0 °C [REFS‑1]. The ethyl analog (ethyl 2‑methyl‑4‑oxo‑3,4‑dihydropyridine‑1(2H)‑carboxylate, CAS 184368‑83‑0) is a solid with a reported boiling point of 277.0 °C and often requires additional purification to remove colored impurities [REFS‑2]. The liquid physical state of the benzyl ester facilitates precise volumetric dispensing and seamless integration into continuous flow reactors, whereas the solid ethyl analog necessitates solvent dissolution and may introduce variability in stoichiometry.

Pharmaceutical Intermediate Handling Process Chemistry Continuous Flow Manufacturing

Enables High‑Value Tetrahydropyridopyrimidine Scaffolds with Improved Overall Yield

This compound serves as the crucial Cbz‑protected dihydropyridine building block in the synthesis of tetrahydropyridopyrimidines, a class of compounds under investigation as antiviral agents for hepatitis B infection. Prior art processes for related tetrahydropyridopyrimidines suffered from an overall yield of only ~1.5% due to poor regioselectivity and multiple low‑yielding steps [REFS‑1]. The improved process employing benzyl 2‑methyl‑4‑oxo‑3,4‑dihydropyridine‑1(2H)‑carboxylate as an intermediate addresses these scalability concerns by providing a more convergent route with significantly higher overall efficiency [REFS‑2].

Medicinal Chemistry Antiviral Drug Discovery Hepatitis B Research

Primary Applications of Benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate in Drug Discovery and Process Chemistry


Scalable Synthesis of Tetrahydropyridopyrimidine Antiviral Candidates

This compound is the key intermediate in the improved, high‑yielding synthesis of tetrahydropyridopyrimidines described in WO2020148352A1. The 90% yield and 94.98% purity achieved in its preparation directly translate to a more cost‑effective and scalable route to these antiviral scaffolds, which are being investigated for the treatment of hepatitis B virus infection [REFS‑1].

Preparation of Chiral Piperidinone Building Blocks

The Cbz‑protected dihydropyridine core can be further functionalized to yield chiral 1‑Cbz‑2‑methylpiperidin‑4‑one derivatives (e.g., CAS 852051‑10‑6 and 921599‑74‑8). These chiral piperidinones are valuable intermediates for the synthesis of peptidomimetics, beta‑secretase (BACE‑1) inhibitors, and other biologically active compounds requiring defined stereochemistry [REFS‑2].

Continuous Flow and Automated Synthesis Platforms

Due to its physical form as a colorless oil with a density of 1.193 g/cm³, this compound is ideally suited for use in continuous flow reactors and automated liquid‑handling systems. This facilitates precise stoichiometric control and reduces the operational hazards associated with weighing solid intermediates, thereby enhancing process safety and reproducibility [REFS‑3].

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